trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

Beschreibung

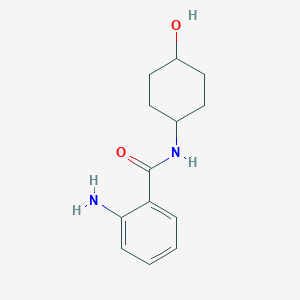

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide (CAS: 15942-11-7, MF: C₁₃H₁₈N₂O₂) is a benzamide derivative characterized by a 2-aminobenzoic acid scaffold substituted with a 4-hydroxycyclohexyl group. It is frequently referenced in pharmaceutical standards as an active pharmaceutical ingredient (API) or impurity .

Eigenschaften

IUPAC Name |

2-amino-N-(4-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODNVULEJJJVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166654 | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15942-11-7 | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015942117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

The most widely documented synthesis involves the condensation of trans-4-aminocyclohexanol with isatoic anhydride in aqueous media. This method is favored for its simplicity, high yield, and environmentally benign solvent system.

Reaction Conditions

Mechanistic Pathway

The reaction proceeds via nucleophilic ring-opening of isatoic anhydride by the primary amine group of trans-4-aminocyclohexanol. The anhydride’s electrophilic carbonyl carbon is attacked, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the amide product (Figure 1).

Key Advantages :

-

Aqueous solvent eliminates need for organic solvents, reducing environmental impact.

-

Short reaction time and ambient temperatures enhance energy efficiency.

Purification Protocol

Post-reaction, the mixture is suction-filtered, and the crude product is washed with ice-cold ethanol to remove unreacted starting materials. Drying under reduced pressure yields an off-white solid with >98% purity.

Benzoyl Chloride and 4-Hydroxycyclohexylamine Reaction

Classical Amidation Approach

An alternative route involves the reaction of 4-hydroxycyclohexylamine with benzoyl chloride derivatives . While less commonly reported, this method provides flexibility in introducing substituents to the benzamide core.

General Procedure

-

Reactants :

-

4-Hydroxycyclohexylamine

-

Benzoyl chloride (or substituted benzoyl chloride)

-

-

Solvent : Typically tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base : Triethylamine (to neutralize HCl byproduct)

-

Temperature : 0°C to room temperature

-

Time : 4–12 hours

Mechanistic Insights

The amine nucleophile attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride and forming the amide bond. Steric hindrance from the cyclohexyl group necessitates controlled addition to prevent side reactions.

Challenges :

-

Moisture sensitivity : Benzoyl chloride reacts violently with water, requiring anhydrous conditions.

-

Byproduct management : HCl gas evolution necessitates efficient scrubbing systems.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Industrial Applicability

The isatoic anhydride method is preferred for large-scale production due to its operational simplicity and compliance with green chemistry principles. In contrast, the benzoyl chloride route is reserved for specialized applications requiring tailored benzamide derivatives.

Optimization Strategies

Temperature Control

Maintaining 10–15°C during isatoic anhydride addition minimizes side reactions, while subsequent heating to 40°C accelerates reaction completion.

Solvent Selection

-

Water : Enhances solubility of polar intermediates, facilitating high conversion rates.

-

Ethanol washes : Effectively remove hydrophilic impurities without dissolving the product.

Analyse Chemischer Reaktionen

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a substituted benzamide structure, characterized by a central benzene ring connected to an amino group and a hydroxy-substituted cyclohexyl moiety. This unique configuration influences its chemical reactivity and biological properties.

Scientific Research Applications

The applications of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide can be categorized into several key areas:

Chemistry

- Reference Standard : The compound is utilized as a reference standard for analytical development and method validation in chemical analyses.

- Synthesis Precursor : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly expectorants.

Biology

- Biological Activity Studies : Research has focused on its biological interactions, particularly its role in enhancing mucosal secretion by stimulating glandular tissues, which aids in mucus clearance from the respiratory tract.

- Receptor Interaction : Preliminary studies suggest potential interactions with specific receptors involved in respiratory function, although detailed receptor binding studies are still required for comprehensive understanding.

Medicine

- Therapeutic Potential : The compound is investigated for its potential therapeutic effects, especially in formulations aimed at treating respiratory conditions. Its mechanism of action involves enhancing mucosal secretion, which is crucial for respiratory health.

Industry

- Material Development : In industrial applications, this compound is explored for developing new materials and improving chemical processes.

Comparative Analysis with Related Compounds

Understanding the unique properties of this compound can be enhanced by comparing it with structurally related compounds. The following table summarizes key findings from comparative studies:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Mucosal secretion enhancement | Potential use in expectorants |

| 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile | Interaction with cancer pathways | Ongoing studies on pharmacokinetics |

| 4-(aminomethyl)benzamide derivatives | Anticancer activity against receptor tyrosine kinases | Significant inhibitory effects observed |

Case Study 1: Expectorant Formulations

Research has highlighted the role of this compound as an impurity in expectorant formulations. Its ability to enhance mucosal secretion has been documented in various pharmacological studies, indicating its potential as a therapeutic agent in respiratory treatments.

Case Study 2: Targeting Trypanosoma brucei Hsp83

A study explored benzamide derivatives' interaction with Trypanosoma brucei Hsp83, revealing that similar compounds could effectively target this protein more strongly than human homologs. While this compound was not directly tested, the findings suggest that derivatives with similar structures may be developed for anti-trypanosomal therapies .

Wirkmechanismus

The mechanism of action of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold is a common motif in medicinal chemistry. Key structural analogs and their differentiating features include:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Position: The position of the hydroxy group on the cyclohexyl ring (e.g., 3- vs. 4-) significantly impacts molecular conformation and solubility.

- Acyl Chain vs. Cyclohexyl Group: Compounds with long acyl chains (e.g., tetradecanoylamino in ) exhibit higher PCAF histone acetyltransferase (HAT) inhibitory activity (79% at 100 μM), whereas the target compound lacks such chains, suggesting divergent biological roles .

- Amino Group: The 2-amino group in the benzamide core is critical for binding in enzyme inhibition, as seen in analogs like 2-hexanoylamino derivatives (67–71% inhibition) .

Pharmacological and Biochemical Comparisons

PCAF HAT Inhibition

- Target Compound: No direct activity data are available, but its 2-aminobenzoic acid scaffold aligns with active inhibitors. The absence of a long acyl chain may reduce potency compared to compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) .

- The target compound’s hydroxycyclohexyl group likely precludes such activity .

Physicochemical Properties

- Solubility : The 4-hydroxycyclohexyl group may improve aqueous solubility compared to carboxyphenyl-substituted analogs, which are bulkier and more lipophilic .

Biologische Aktivität

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is an organic compound classified as a substituted benzamide. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 234.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications, including its role as an impurity in expectorant formulations and other therapeutic agents.

The structure of this compound features a central benzene ring connected to an amino group and a hydroxy-substituted cyclohexyl moiety. This configuration influences its chemical reactivity and biological properties. The compound's mechanism of action primarily involves enhancing mucosal secretion by stimulating glandular tissues, which facilitates mucus clearance from the respiratory tract. Additionally, it may interact with specific receptors involved in respiratory function, although comprehensive receptor binding studies are still needed for a deeper understanding .

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects. It is used in various scientific contexts:

- Chemistry : Serves as a reference standard for analytical development and method validation.

- Biology : Employed in studies related to biological activity and interactions.

- Medicine : Investigated for its potential therapeutic effects and mechanisms of action .

Case Studies

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds can provide insights into its unique biological activities.

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Mucosal secretion enhancement | Potential use in expectorants |

| 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile | Interaction with cancer pathways | Ongoing studies on pharmacokinetics |

| 4-(aminomethyl)benzamide derivatives | Anticancer activity against receptor tyrosine kinases | Significant inhibitory effects observed |

Future Research Directions

The current understanding of this compound's biological activity highlights the need for further research:

- Receptor Binding Studies : Detailed studies on receptor interactions will clarify its role in respiratory function.

- Anticancer Potential : Investigation into its efficacy against various cancer cell lines could reveal new therapeutic applications.

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound will enhance its application in drug development.

Q & A

Q. What are the recommended synthetic routes for trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves condensation reactions between substituted benzamides and cyclohexanol derivatives. For example, refluxing 2-aminobenzamide precursors with 4-hydroxycyclohexylamine in absolute ethanol, catalyzed by glacial acetic acid, under nitrogen atmosphere for 4–6 hours achieves moderate yields (40–60%) . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (80–100°C), and purification via column chromatography using silica gel with gradient elution (hexane/ethyl acetate). Monitoring reaction progress via TLC ensures minimal byproduct formation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Structural confirmation requires H and C NMR to verify amine, hydroxyl, and benzamide proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for cyclohexyl hydroxyl) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 263.2). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Differential scanning calorimetry (DSC) determines crystallinity and thermal stability .

Q. How does the solubility profile of this compound in solvents like DMSO or ethanol influence biological assay design?

- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in water) but dissolves in DMSO (93 mg/mL) and ethanol (1 mg/mL) . For cellular assays, prepare a 10 mM DMSO stock solution and dilute in culture media (final DMSO ≤0.1% to avoid cytotoxicity). Solvent controls must be included to account for interference in enzyme inhibition assays (e.g., fluorescence quenching) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifications to the hydroxycyclohexyl moiety in benzamide derivatives?

- Methodological Answer : The trans-4-hydroxycyclohexyl group enhances target binding via hydrogen bonding with enzymes like HSP90α. Substitution with bulkier groups (e.g., trifluoromethyl) reduces solubility but increases proteostatic activity, as seen in SNX-2112 derivatives (IC = 12 nM for HSP90α vs. 98 nM for unmodified analogues) . Stereochemistry is critical: cis-hydroxycyclohexyl analogues show 10-fold lower potency due to steric clashes in the ATP-binding pocket .

Q. How can computational modeling predict binding interactions between this compound and biological targets like HSP90α or SARS-CoV-2 PLpro?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using co-crystal structures (PDB: 3E9S for PLpro) identifies key interactions: the benzamide carbonyl forms hydrogen bonds with Gln269, while the cyclohexyl hydroxyl interacts with Asp164 . Molecular dynamics simulations (100 ns, CHARMM force field) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes. Free energy calculations (MM-PBSA) quantify binding affinity .

Q. What strategies resolve contradictory bioactivity data between in vitro enzyme assays and cellular models?

- Methodological Answer : Discrepancies often arise from poor cellular permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion. If cellular activity is lower than in vitro, employ prodrug strategies (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation. Validate target engagement via cellular thermal shift assays (CETSA) .

Q. How can isotopic labeling (e.g., 14^{14}14C or 3^{3}3H) track metabolic fate in pharmacokinetic studies?

- Methodological Answer : Label the benzamide carbonyl with C via reductive amination using NaBCN. For H labeling, catalytic tritiation of alkene intermediates (e.g., Pd/C under H gas). Monitor metabolites via LC-MS/MS with scintillation counting. Ensure isotopic stability by testing for tritium exchange in aqueous buffers .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction?

- Methodological Answer : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol, 3:1) at 4°C. Seeding with microcrystals improves lattice formation. For stubborn compounds, vapor diffusion (hanging drop method) with tert-butyl alcohol as antisolvent induces nucleation. X-ray data collection at 100 K with synchrotron radiation resolves hydroxyl proton positions .

Q. Can this compound act as a PROTAC warhead, and how does its degradation efficiency compare to analogues?

- Methodological Answer : The benzamide scaffold shows potential as a E3 ligase-recruiting warhead. Conjugate via PEG linkers to cereblon ligands (e.g., pomalidomide). Compare degradation efficiency (DC) in cancer cell lines using Western blot for target proteins (e.g., BRD4). SNX-2112-based PROTACs demonstrate 90% BRD4 degradation at 100 nM, outperforming VHL-based analogues .

Q. What methodologies assess blood-brain barrier (BBB) permeability, and how do logP values align with experimental data?

- Methodological Answer :

Calculate logP (2.1) via HPLC retention time correlation. Experimentally, use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure permeability (P >5 × 10 cm/s indicates high penetration). In vivo, administer the compound intravenously in rodents and quantify brain/plasma ratios via LC-MS. LogP >2 correlates with moderate BBB penetration but requires efflux transporter inhibition (e.g., co-administration with elacridar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.